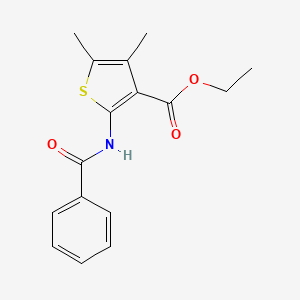

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)13-10(2)11(3)21-15(13)17-14(18)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKIAAUVWBHHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the acylation of 2-amino-4,5-dimethylthiophene-3-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways. It is particularly useful in:

- Synthesis of complex molecules : The compound can be modified to create derivatives with tailored properties.

- Studying reaction mechanisms : Its reactivity provides insights into electrophilic and nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential therapeutic effects. Notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. Specifically, it has been tested against human lung cancer cell lines (A549 and HCC827), showing promising results with low IC50 values in cytotoxicity assays.

Medicine

The unique chemical structure of this compound positions it as a potential drug candidate. Its applications in medicinal chemistry include:

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further development into pharmaceuticals aimed at treating infections or cancers.

- Mechanism of Action Studies : Understanding how this compound interacts with cellular pathways can lead to the identification of new therapeutic targets.

Materials Science Applications

This compound is also explored in materials science for its potential use in:

- Conductive Polymers : It can be incorporated into polymer matrices to enhance electrical conductivity.

- Sensors : The compound's properties make it suitable for developing gas sensors or biosensors that detect specific biomolecules.

- Coatings : Its incorporation into coatings can improve corrosion resistance or impart unique optical characteristics.

Case Studies

-

Antitumor Activity Study :

- Researchers conducted assays on various cancer cell lines using this compound derivatives.

- Results indicated significant cytotoxic effects with IC50 values suggesting potent antitumor activity.

-

Antimicrobial Efficacy Research :

- A series of derivatives were tested against Gram-positive and Gram-negative bacteria.

- The findings demonstrated that certain modifications enhanced antimicrobial potency significantly compared to the parent compound.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects: The benzamido group in the parent compound is replaced with cyanoacrylamido (e.g., 3d) or selenoureido moieties (e.g., potassium salt in ), altering polarity and redox properties.

- Ring Modifications : Derivatives like 6o (tetrahydrobenzo[b]thiophene) exhibit reduced aromaticity compared to the dimethylthiophene core, impacting electronic distribution .

Key Observations :

- The parent compound is synthesized via straightforward benzoylation , while derivatives like 3d require Knoevenagel condensation under mild conditions .

- Lower yields in 6o (22%) highlight challenges in multicomponent reactions compared to direct acylations.

Pharmacological Activities

Key Observations :

- Phenolic Substitutions: Derivatives like 3d and 3e show enhanced antioxidant and anti-inflammatory activities due to radical-scavenging phenolic groups .

- Selenium Derivatives: The selenoureido compound may offer unique redox-modulating properties but lacks reported bioactivity data .

Biological Activity

Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anti-inflammatory research. This article synthesizes available data on its biological activity, including synthesis methods, biological evaluations, and case studies.

Synthesis of this compound

The compound can be synthesized through the Knoevenagel condensation method, which involves the reaction of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with various substituted benzaldehydes. This synthetic route allows for the introduction of different functional groups that may enhance biological activity.

Antioxidant Activity

Research has shown that derivatives of this compound exhibit significant antioxidant properties . The antioxidant activity was assessed using three different models:

- DPPH Radical Scavenging Assay : Evaluates the ability of compounds to donate hydrogen and neutralize free radicals.

- Nitric Oxide Scavenging Assay : Measures the ability to scavenge nitric oxide radicals.

- Ferric Ion-Induced Lipid Peroxidation : Assesses the prevention of lipid peroxidation in rat brain homogenate.

The results indicated that certain compounds showed high efficacy in scavenging free radicals, with notable performance from those containing phenolic hydroxyl groups. For instance, a specific derivative exhibited an inhibition rate comparable to standard antioxidants .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the carrageenan-induced rat paw edema model . This model assesses the reduction of inflammation through oral administration of the compound at a dose of 100 mg/kg. The findings indicated that several derivatives demonstrated significant anti-inflammatory effects, with one compound achieving an 83.1% inhibition rate compared to Diclofenac's 85% .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

- Anticancer Activity : Compounds based on dimethylthiophene structures have shown potential anticancer effects against various cell lines (breast, colon, lung, and prostate) at low micromolar concentrations. These compounds act as selective topoisomerase II inhibitors, which are crucial in cancer treatment .

- In Vivo Studies : In vivo experiments revealed that certain derivatives not only inhibited inflammation but also exhibited low toxicity to normal cells while effectively targeting cancerous cells .

Summary of Biological Activity

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, and how is its structure confirmed?

- Synthesis : The compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes in toluene with piperidine/acetic acid catalysis .

- Characterization : Structure confirmation involves IR (e.g., C≡N stretch at 2212 cm⁻¹, ester C=O at 1660 cm⁻¹), ¹H NMR (e.g., ethyl group triplet at δ 1.33–1.37 ppm), and mass spectrometry (e.g., m/z 369 for compound 3d) .

Q. What in vitro models are used to evaluate the antioxidant activity of its derivatives?

- Methodology : Three models are employed:

DPPH radical scavenging (measures electron donation to stabilize radicals).

Nitric oxide scavenging (assesses inhibition of nitrosative stress).

Ferric ion-induced lipid peroxidation (evaluates protection against oxidative damage in rat brain homogenates) .

- Key Insight : Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl in compound 3f) enhance activity due to steric hindrance and radical stabilization .

Q. How is anti-inflammatory activity assessed for derivatives of this compound?

- Protocol : The carrageenan-induced rat paw edema model is used. Compounds are administered orally, and edema reduction is measured after 3–4 hours. Activity is compared to standard drugs (e.g., diclofenac, 85% inhibition) .

Advanced Research Questions

Q. How do substituents on the benzaldehyde moiety influence biological activity?

- Structure-Activity Relationship (SAR) :

- Phenolic hydroxyl groups (e.g., 3d, 3e, 3f) enhance antioxidant activity (70–94% inhibition) by donating protons and stabilizing radicals.

- Methoxy groups (e.g., 3g, 3h) reduce activity due to decreased electron-donating capacity.

- Electron-withdrawing groups (e.g., nitro) may improve anti-inflammatory efficacy via enzyme inhibition pathways .

Q. What challenges arise in crystallographic refinement of related thiophene derivatives, and how are they resolved?

- Challenges : Disordered methylene groups in cyclohexene rings (e.g., site occupation factors 0.641/0.359) and hydrogen-bonding ambiguities.

- Resolution : Use of SHELXL97 with EADP constraints for anisotropic refinement and riding hydrogen models. Validation includes R-factor convergence (e.g., R = 0.042 for a related structure) .

Q. How can conflicting spectral data between NMR and XRD be reconciled during structural analysis?

- Methodology :

Cross-validation : Compare NMR chemical shifts (e.g., NH at δ 11.87 ppm) with XRD-derived bond lengths (e.g., C=O at 1.21 Å).

Dynamic effects : Account for solution-phase conformational flexibility (NMR) vs. static crystal packing (XRD).

Computational modeling : Use DFT calculations to simulate NMR spectra from XRD coordinates .

Q. What strategies optimize yield in multi-step syntheses of thiophene derivatives?

- Key Factors :

- Solvent selection : Toluene for Knoevenagel condensation (avoids side reactions vs. DMF).

- Catalyst tuning : Piperidine/acetic acid (0.35 mL/1.3 mL per 50 mL toluene) balances reaction rate and purity.

- Purification : Recrystallization from ethanol/water mixtures improves purity to >95% .

Data Contradiction Analysis

Q. How are discrepancies in antioxidant activity data across studies addressed?

- Root Causes : Variability in assay conditions (e.g., DPPH concentration, incubation time).

- Standardization : Normalize data to internal controls (e.g., ascorbic acid) and report IC₅₀ values. Cross-check with orthogonal assays (e.g., ORAC for hydroxyl radical scavenging) .

Q. Why do computational predictions of biological activity sometimes diverge from experimental results?

- Factors :

- Solvent effects : Simulations often neglect solvation, impacting binding affinity predictions.

- Metabolic stability : In vitro models (e.g., microsomal assays) may reveal unaccounted degradation pathways.

- Off-target interactions : Experimental assays capture multi-target effects absent in docking studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.